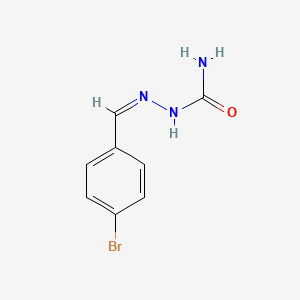

4-Bromobenzaldehydesemicarbazone

説明

4-Bromobenzaldehydesemicarbazone is a thiosemicarbazone derivative synthesized by condensing 4-bromobenzaldehyde with thiosemicarbazide. Its molecular structure features a bromine substituent on the phenyl ring, which contributes to its electronic and steric properties. The crystal structure reveals intramolecular hydrogen bonds (N–H⋯N/O) forming S(5) and S(6) ring motifs, as well as dimerization via intermolecular N–H⋯S interactions .

特性

分子式 |

C8H8BrN3O |

|---|---|

分子量 |

242.07 g/mol |

IUPAC名 |

[(Z)-(4-bromophenyl)methylideneamino]urea |

InChI |

InChI=1S/C8H8BrN3O/c9-7-3-1-6(2-4-7)5-11-12-8(10)13/h1-5H,(H3,10,12,13)/b11-5- |

InChIキー |

HSXITYGMCRTGJH-WZUFQYTHSA-N |

異性体SMILES |

C1=CC(=CC=C1/C=N\NC(=O)N)Br |

正規SMILES |

C1=CC(=CC=C1C=NNC(=O)N)Br |

同義語 |

4-bromobenzaldehyde semicarbazone BrBA-SC |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Thiosemicarbazone Derivatives

Structural Features

a) Planarity and Dihedral Angles

- 4-Bromobenzaldehydesemicarbazone : The thiosemicarbazone unit is nearly planar (r.m.s. deviation = 0.0062 Å), with dihedral angles of 9.15° between phenyl rings and 2.07° between the thiosemicarbazone and 2,4-dimethoxyphenyl groups .

- (E)-4-(Benzyloxy)benzaldehyde Thiosemicarbazone : The hydrazinecarbothioamide unit and phenyl ring exhibit a smaller dihedral angle (6.59°), and the benzyloxy group introduces a larger torsion angle (72.48°) due to steric hindrance .

- 4-(Dimethylamino)benzaldehyde 4-Ethylthiosemicarbazone: The dimethylamino group reduces planarity, favoring stronger hydrogen-bonded networks (e.g., R22(8) motifs) compared to bromine-substituted analogs .

b) Hydrogen Bonding and Crystal Packing

Substituent Effects on Bioactivity

Thiosemicarbazones are known for antimicrobial, antifungal, and antitumor activities. For example:

- 4-Benzyloxybenzaldehyde-4-methyl-3-thiosemicarbazone : The benzyloxy group increases steric bulk, possibly reducing membrane permeability but enhancing selectivity for certain targets .

- 4-(2,4-Dimethoxyphenyl)thiosemicarbazones : Methoxy groups improve solubility but may weaken metal-binding affinity due to electron-donating effects .

Key Research Findings

- Structural Flexibility : Bromine substituents favor planar configurations, while bulkier groups (e.g., benzyloxy) introduce torsional strain, affecting molecular packing .

- Pharmacological Potential: Bromine’s electronegativity may enhance cytotoxicity, as seen in related compounds like 4-fluoroacetophenone thiosemicarbazones .

- Crystal Engineering : Intermolecular interactions (e.g., N–H⋯S vs. π⋯π) dictate solubility and stability, critical for pharmaceutical formulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。